4h-Imidazo[1,5,4-de]quinoxaline
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Overview
Description
4H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the family of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of a methylsulfanyl group in position 4 makes it easy to oxidize to the corresponding sulfone.
Substitution: Aromatic nucleophilic substitution of halogen atoms can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Substitution: Halogenated derivatives can be used as starting materials, with bases like sodium hydroxide facilitating the substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the substituents introduced.
Scientific Research Applications
4H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets. For instance, it can disrupt hyphal differentiation, spore germination, and germ tube growth in fungi . Additionally, it may act as an inhibitor of specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Another related compound with a pyrrole ring fused to a quinoxaline ring.
Uniqueness: 4H-Imidazo[1,5,4-de]quinoxaline is unique due to its specific ring fusion and the position of its nitrogen atoms, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
209-29-0 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-4,6H,5H2 |
InChI Key |
ZDIBJAWQYVATKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=CC3=C2N1C=N3 |
Origin of Product |
United States |
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